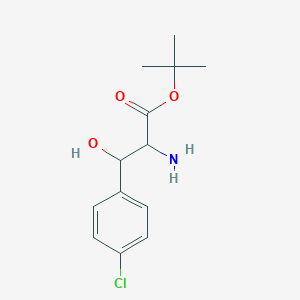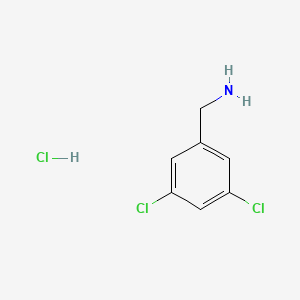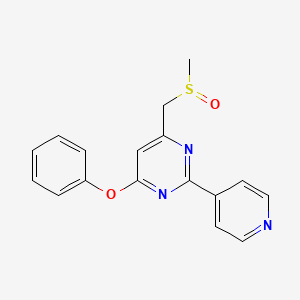
4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “this compound”, can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Pyrimidine derivatives, including 4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine, are known for their significant nonlinear optical (NLO) properties. These properties are crucial in the fields of medicine and nonlinear optics. A study analyzed various thiopyrimidine derivatives, demonstrating their potential for optoelectronic and high-tech applications due to their considerable NLO character (Hussain et al., 2020).
Antiviral Activity
Certain pyrimidine derivatives have shown antiviral activity, particularly against herpes viruses and retroviruses. This was observed in a study exploring 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their potential in developing antiviral therapeutics (Holý et al., 2002).
Biological Evaluation for Cancer Treatment
The pyrimidine nucleus is a potent unit in new drug research, especially for cancer treatment. A study on 5-hydroxymethylpyrimidines, varying in the 4-position, indicated that derivatives with bulky constituents exhibit moderate anticancer properties. This highlights the potential of pyrimidine derivatives in cancer therapeutics (Stolarczyk et al., 2021).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, related to pyrimidine derivatives, have been identified as selective aldose reductase inhibitors with antioxidant activity. This has implications for therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).
Antifungal Properties
Pyrimidine derivatives have been found to have significant antifungal activities. A study on novel pyrimidine derivatives containing an amide moiety demonstrated promising antifungal properties against various plant pathogenic fungi (Wu et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . They could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
4-(methylsulfinylmethyl)-6-phenoxy-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23(21)12-14-11-16(22-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRMNFNGYXSIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)


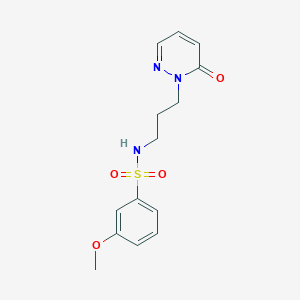
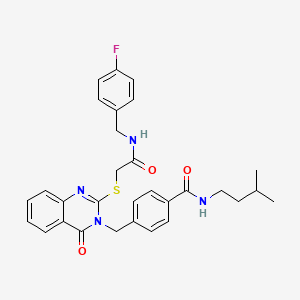
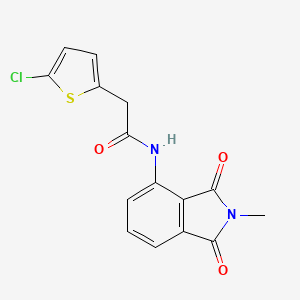
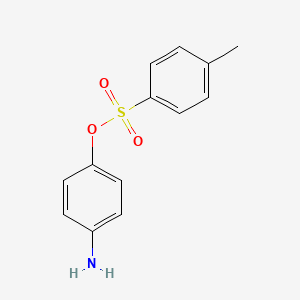


![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)
